2-(2-CHLOROPHENYL)-6,6-DIMETHYL-9-(2-NITROPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE
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Overview
Description
2-(2-CHLOROPHENYL)-6,6-DIMETHYL-9-(2-NITROPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is a complex heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(2-CHLOROPHENYL)-6,6-DIMETHYL-9-(2-NITROPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic applications include the treatment of infections and cancer.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In cancer research, it may act by inducing apoptosis in cancer cells or inhibiting cell proliferation through the disruption of specific signaling pathways .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-(4-Bromophenyl)-quinazolin-4(3H)-one
- 2-(4-Chlorophenyl)-quinazolin-4(3H)-one These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activities and applications. The unique combination of chlorophenyl and nitrophenyl groups in 2-(2-CHLOROPHENYL)-6,6-DIMETHYL-9-(2-NITROPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE contributes to its distinct properties and potential applications .
Properties
IUPAC Name |
2-(2-chlorophenyl)-6,6-dimethyl-9-(2-nitrophenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3/c1-23(2)11-16-19(18(30)12-23)20(14-8-4-6-10-17(14)29(31)32)28-22(25-16)26-21(27-28)13-7-3-5-9-15(13)24/h3-10,20H,11-12H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGZKDFCRIKQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC=CC=C4Cl)N2)C5=CC=CC=C5[N+](=O)[O-])C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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